molecular formula C24H22N2O5S2 B2533514 ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate CAS No. 868152-85-6

ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate

Cat. No.: B2533514
CAS No.: 868152-85-6
M. Wt: 482.57
InChI Key: UYNRVXOSBFKQJI-UHFFFAOYSA-N
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Description

Ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[87002,7013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate is a complex organic compound with a unique tetracyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the tetracyclic core: This involves cyclization reactions under controlled conditions, often using catalysts to facilitate the formation of the complex ring structure.

    Introduction of functional groups: Various functional groups are introduced through substitution reactions, ensuring the desired chemical properties.

    Final esterification: The final step involves esterification to form the ethyl ester group, typically using reagents like ethyl alcohol and acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up the reaction conditions: Ensuring that the reactions can be carried out on a larger scale without compromising the efficiency.

    Purification techniques: Using advanced purification techniques such as chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups, often using reducing agents like sodium borohydride.

    Substitution: Various substitution reactions can be performed to introduce different functional groups, enhancing its chemical versatility.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can lead to alcohols or amines.

Scientific Research Applications

Ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug development.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism by which ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate exerts its effects involves interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: Binding to and inhibiting the activity of specific enzymes.

    Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

    DNA interaction: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar tetracyclic structures or functional groups.

Properties

IUPAC Name

ethyl 4-[[2-(15-oxo-8-oxa-12,16-dithia-14-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17)-tetraen-14-yl)acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O5S2/c1-2-30-23(28)14-7-9-16(10-8-14)25-19(27)11-26-22-21(33-24(26)29)20-15(13-32-22)12-31-18-6-4-3-5-17(18)20/h3-10,15,20H,2,11-13H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNRVXOSBFKQJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)CN2C3=C(C4C(COC5=CC=CC=C45)CS3)SC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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